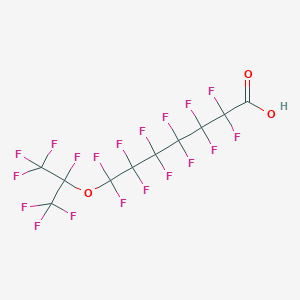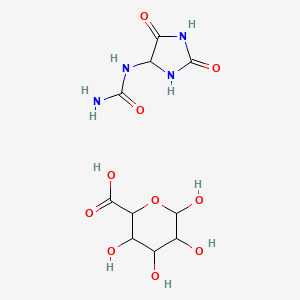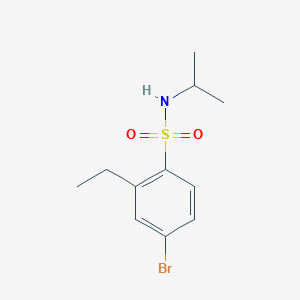
(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-クロロ-3-ヒドロキシ-2-キノリン-2-イルブト-2-エンニトリルは、キノリン環系、ニトリル基、ヒドロキシル基を特徴とする有機化合物です。
2. 製法
合成経路と反応条件: (E)-4-クロロ-3-ヒドロキシ-2-キノリン-2-イルブト-2-エンニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
キノリン環の形成: キノリン環は、アニリン、グリセロール、硫酸を、ニトロベンゼンなどの酸化剤の存在下で反応させるスクラウプ合成によって合成できます。
クロロ基の導入: キノリン環の塩素化は、五塩化リン (PCl5) や塩化チオニル (SOCl2) などの試薬を用いて行うことができます。
ブト-2-エンニトリル側鎖の形成: ニトリル基は、キノリン誘導体がマロンニトリルとピペリジンなどの塩基の存在下で反応するクネーフェナーゲル縮合反応によって導入できます。
工業生産方法: この化合物の工業生産は、同様の合成経路を伴う場合がありますが、大規模生産のために最適化されています。これには、反応効率と収率を高めるために連続フロー反応器を使用することが含まれます。
反応の種類:
酸化: ヒドロキシル基は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を用いてケトンを形成するように酸化することができます。
還元: ニトリル基は、水素化リチウムアルミニウム (LiAlH4) や触媒的水素化などの還元剤を用いてアミンに還元できます。
置換: クロロ基は、アミンやチオールなどの他の求核剤によって置き換えられる求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: エタノール中のアンモニアまたは第一級アミン。
主要な生成物:
酸化: 4-クロロ-3-キノリン-2-イルブト-2-エノンの生成。
還元: 4-クロロ-3-ヒドロキシ-2-キノリン-2-イルブト-2-エナミンの生成。
置換: 4-アミノ-3-ヒドロキシ-2-キノリン-2-イルブト-2-エンニトリルの生成。
化学:
- より複雑な有機分子の合成における中間体として使用されます。
- 反応機構と合成方法の研究に用いられています。
生物学:
- 抗菌作用や抗がん作用を持つ生物活性化合物としての可能性について調査されています。
医学:
- 特に新規治療薬の設計における薬物開発における潜在的な使用が検討されています。
産業:
- 特定の特性を持つ特殊化学薬品や材料の生産に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the But-2-enenitrile Side Chain: The nitrile group can be introduced via a Knoevenagel condensation reaction, where the quinoline derivative reacts with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of 4-chloro-3-quinolin-2-ylbut-2-enone.
Reduction: Formation of 4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enamine.
Substitution: Formation of 4-amino-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
(E)-4-クロロ-3-ヒドロキシ-2-キノリン-2-イルブト-2-エンニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的に作用し、その活性を調節する場合があります。含まれる分子経路には、酵素活性の阻害や細胞シグナル伝達経路への干渉が含まれます。
類似化合物:
4-クロロ-3-ヒドロキシキノリン: ブト-2-エンニトリル側鎖がありません。
3-ヒドロキシ-2-キノリン-2-イルブト-2-エンニトリル: クロロ基がありません。
4-クロロ-2-キノリン-2-イルブト-2-エンニトリル: ヒドロキシル基がありません。
独自性: (E)-4-クロロ-3-ヒドロキシ-2-キノリン-2-イルブト-2-エンニトリルは、キノリン環系に3つの官能基 (クロロ、ヒドロキシル、ニトリル) が存在することによってユニークです。これらの官能基の組み合わせは、独特の化学反応性と潜在的な生物活性を与え、さまざまな用途に貴重な化合物となっています。
類似化合物との比較
4-chloro-3-hydroxyquinoline: Lacks the but-2-enenitrile side chain.
3-hydroxy-2-quinolin-2-ylbut-2-enenitrile: Lacks the chloro group.
4-chloro-2-quinolin-2-ylbut-2-enenitrile: Lacks the hydroxyl group.
Uniqueness: (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile is unique due to the presence of all three functional groups (chloro, hydroxyl, and nitrile) on the quinoline ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H9ClN2O |
|---|---|
分子量 |
244.67 g/mol |
IUPAC名 |
(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,17H,7H2/b13-10- |
InChIキー |
FTNAJERBOLRVSE-RAXLEYEMSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C(/CCl)\O)/C#N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=C(CCl)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
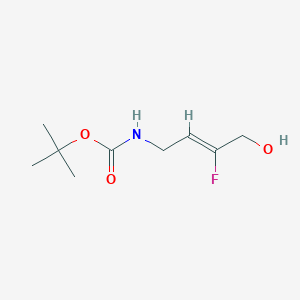
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
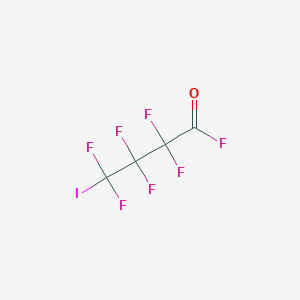
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
